molecular formula C8H8N2OS B017430 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 102410-25-3

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B017430
CAS No.: 102410-25-3
M. Wt: 180.23 g/mol
InChI Key: QYPQGPDZMPQWMT-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo-thiazole core with methyl substituents at the 2- and 6-positions and a carbaldehyde group at the 5-position. This structure serves as a key scaffold for developing derivatives with diverse biological activities. In vitro testing against the NCI-60 human tumor cell line panel revealed potent cytotoxicity, particularly against the UO-31 kidney cancer cell line (log10GI50 = −6.68) . The compound’s aldehyde group enables facile derivatization, making it a versatile precursor for further pharmacological exploration.

Properties

IUPAC Name

2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-10-7(4-11)6(2)9-8(10)12-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPQGPDZMPQWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429324
Record name 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102410-25-3
Record name 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylimidazole with a thioamide in the presence of an oxidizing agent. The reaction conditions often require a solvent such as dimethylformamide and a catalyst like iodine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the aldehyde group under mild acidic or basic conditions.

Major Products Formed

    Oxidation: 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

DMTDC exhibits a range of biological activities, primarily due to its structural features. Notable applications include:

  • Anticancer Activity : Research has shown that derivatives of DMTDC can demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from DMTDC have been evaluated in the National Cancer Institute's 60 human tumor cell line screen, revealing promising results against ovarian cancer .
  • Antibacterial Properties : Compounds similar to DMTDC have been reported to exhibit antibacterial activities against resistant strains such as MRSA and E. coli. This suggests potential applications in developing new antibacterial agents .
  • Anticonvulsant Activity : Some thiazole-bearing compounds have shown anticonvulsant properties, indicating that DMTDC derivatives could be explored for neurological applications .

Case Studies

  • Anticancer Evaluation : A study synthesized novel hydrazone derivatives from DMTDC and evaluated their anticancer properties using the SRB assay. Compounds showed varying degrees of cytotoxicity against ovarian cancer cell lines, with some demonstrating significant growth inhibition .
  • Antibacterial Screening : Research on thiazole-integrated compounds indicated strong antibacterial activity against multiple pathogens. These findings suggest that DMTDC derivatives could serve as templates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde to related imidazo-thiazole derivatives highlight critical trends in structure-activity relationships (SAR). Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Structural Variation Biological Activity Key Findings References
This compound Base structure with 2,6-dimethyl groups and 5-carbaldehyde Anticancer (broad-spectrum) Log10GI50 −6.68 against UO-31 kidney cancer cells
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) 4-Chlorophenyl at C6; oxime-linked 3,4-dichlorobenzyl group Constitutive androstane receptor (CAR) agonist; antitumor Inhibits brain tumor stem cell growth in xenograft models
3-[(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methylene]-5-methoxy-2-indolinone Methylene-linked indolinone with 5-methoxy group CDK1 inhibition; antitumor Most active in series; IC50 = 1.2 µM against CDK1
ND-11503 (6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide derivative) 5-Carboxamide with dihydrobenzofuran substituent Antitumor (unspecified targets) Demonstrated anti-proliferative activity in cellular assays
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 4-Fluorophenyl substituent at C6 Undisclosed (structural analog) Marketed as a research chemical; biological data not published
6-(Dimethylamino)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Dimethylamino group at C6 Undisclosed (structural analog) No reported bioactivity; used in synthetic chemistry

Key Trends in Structure-Activity Relationships (SAR)

Substitution at the 6-Position :

  • The 6-methyl group in the parent compound is critical for cytotoxicity. Replacement with bulkier aryl groups (e.g., 4-chlorophenyl in CITCO) shifts activity toward nuclear receptor modulation (CAR agonism) rather than direct cytotoxicity .
  • Electron-withdrawing groups (e.g., 4-fluorophenyl) may alter solubility and target engagement but require further validation .

Functionalization of the 5-Carbaldehyde Group :

  • Hydrazone derivatives (e.g., Terzioglu’s compounds) enhance anticancer activity, likely due to improved binding to cellular targets via hydrogen bonding .
  • Conversion to carboxamide (e.g., ND-11503) retains antitumor activity but may alter pharmacokinetic properties .

Heterocyclic Extensions: Methylene-linked indolinone derivatives (e.g., ) introduce CDK1 inhibition, suggesting that fused heterocycles can diversify mechanistic pathways .

Biological Activity

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 102410-25-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of imidazo-thiazole derivatives known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. The following sections will detail the biological activities associated with this compound, supported by data tables and case studies.

  • Molecular Formula: C8H8N2OS
  • Molecular Weight: 180.22692
  • Purity: 95% .

Antimicrobial Activity

Research indicates that thiazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have been tested against various pathogens:

  • Bacterial Activity: A study evaluated the activity of several thiazole derivatives against Mycobacterium tuberculosis and other bacterial strains. Among these, certain compounds demonstrated high inhibitory activity with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/ml to higher values depending on the specific derivative tested .
  • Fungal Activity: The compound also showed antifungal activity against species like Aspergillus niger and Penicillium wortmanni, indicating its broad-spectrum antimicrobial potential .
CompoundTarget Pathogen% InhibitionMIC (µg/ml)
6cMycobacterium tuberculosis100%<6.25
7aEscherichia coliModerate>6.25
6aBacillus cirrhosisModerate>6.25

Antitumor Activity

The imidazo-thiazole scaffold is recognized for its anticancer properties. Several studies have highlighted the cytotoxic effects of these compounds on various cancer cell lines:

  • Mechanism of Action: The anticancer activity is attributed to the ability of these compounds to inhibit tubulin polymerization and interact with multiple cellular targets such as histone deacetylases and DNA topoisomerases .
  • Case Study: In a comparative study, a series of derivatives were synthesized and tested against pancreatic cancer cells. Notably, compounds exhibited IC50 values less than that of standard drugs like doxorubicin, indicating superior efficacy in certain cases .
CompoundCell LineIC50 (µg/ml)
13A-431<1.61
9U251 (glioblastoma)<10
17Jurkat<30

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been explored. Compounds have been shown to inhibit inflammatory pathways effectively:

  • Research Findings: Several synthesized derivatives demonstrated significant anti-inflammatory effects in vitro, contributing to their therapeutic profiles in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activities:

  • Substituent Effects: The presence of electron-donating groups at specific positions on the thiazole ring enhances the biological activity. For example, methyl substitutions at certain locations significantly increase cytotoxicity against cancer cells .
  • Key Findings from SAR Studies:
Substituent PositionEffect on Activity
Position 4Increased cytotoxicity
Position 5Enhanced antibacterial properties

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and its derivatives?

  • Methodology : The compound is typically synthesized via cyclization of intermediates such as hydrazides or alkynylthioimidazoles. For example, hydrazone derivatives are prepared by condensing 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide with aldehydes under reflux in ethanol, followed by purification via recrystallization . Cyclization reactions using gold or copper catalysts (e.g., AuCl₃) can enhance regioselectivity for imidazo-thiazine derivatives .
  • Key Considerations : Monitor reaction progress with TLC, optimize solvent systems (e.g., DMF for cyclization), and confirm purity via elemental analysis (>95%) and HPLC .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the aldehyde proton (~9.8 ppm) and methyl groups (2.5–3.0 ppm) in CDCl₃ or DMSO-d₆ .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ions (e.g., [M+H]+ at m/z 223.07 for the parent compound) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₈H₉N₃OS requires C 50.25%, H 4.74%, N 21.98%) .
    • Quality Control : Use HPLC with a C18 column (acetonitrile/water gradient) to ensure purity >98% .

Q. What are the stability and storage conditions for this compound?

  • Methodology : Store lyophilized samples at 4°C in amber vials to prevent aldehyde oxidation. For long-term storage, maintain at -20°C under inert gas (argon) . Monitor degradation via periodic HPLC analysis under accelerated conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of this compound?

  • Methodology :

  • In Vitro Screening : Use the NCI-60 human tumor cell line panel, with GI₅₀ values calculated via sulforhodamine B (SRB) assays. Prioritize cell lines like UO-31 (kidney cancer) based on prior data (log₁₀ GI₅₀ = -6.68) .
  • Controls : Include cisplatin as a positive control and DMSO as a vehicle control.
  • Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide) to identify mode of action .

Q. How can structural modifications enhance pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodology :

  • SAR Analysis : Introduce hydrophilic groups (e.g., –OH, –SO₃H) to the hydrazone side chain to improve aqueous solubility. For example, replacing phenyl with pyridyl groups reduces logP by ~0.5 units .
  • Prodrug Design : Synthesize oxime derivatives (e.g., O-(2,6-dichlorobenzyl)oxime) to enhance metabolic stability .
  • In Silico Modeling : Use tools like SwissADME to predict absorption and CYP450 metabolism .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

  • Methodology :

  • Assay Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number). Discrepancies in UO-31 activity (log₁₀ GI₅₀ ranging from -6.68 to -5.90) may arise from differences in incubation time (48 vs. 72 hours) .
  • Meta-Analysis : Compare data across multiple studies using standardized metrics (e.g., ∆log₁₀ GI₅₀) and apply statistical tests (ANOVA with Tukey post hoc) .

Q. How can the compound’s interaction with constitutive androstane receptor (CAR) be studied?

  • Methodology :

  • FRET-Based Assays : Use fluorescence resonance energy transfer to monitor CAR ligand-binding domain (LBD) conformational changes. CITCO, a structural analog, shows EC₅₀ = 25 nM for human CAR .
  • Species Specificity : Compare activation in human vs. mouse hepatocytes (e.g., CITCO activates human CAR but not mouse CAR due to LBD sequence divergence) .

Q. What computational methods predict binding modes to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with CAR or cancer targets (e.g., tubulin). Prioritize docking poses with hydrogen bonds to the aldehyde group and hydrophobic interactions with methyl substituents .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

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